magnesium;2,3-dimethylbut-1-ene;chloride
Description
The compound "magnesium;2,3-dimethylbut-1-ene;chloride" is hypothesized to be an organomagnesium complex or Grignard reagent (RMgCl) derived from 2,3-dimethylbut-1-ene and magnesium chloride (MgCl₂). Grignard reagents typically form via the reaction of alkyl/aryl halides with magnesium metal. Here, the organic component (2,3-dimethylbut-1-ene) likely originates from a precursor chloride, such as 1-chloro-2,3-dimethylbut-1-ene, reacting with magnesium . The compound’s structure would feature a terminal double bond (C1–C2) with methyl groups on C2 and C3, coordinated to magnesium via the carbon-chlorine bond .
Properties
CAS No. |
78424-78-9 |
|---|---|
Molecular Formula |
C6H11ClMg |
Molecular Weight |
142.91 g/mol |
IUPAC Name |
magnesium;2,3-dimethylbut-1-ene;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5(2)6(3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
SOGVRRBRJHRRJS-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C)C(=C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3-dimethylbut-1-ene;chloride typically involves the reaction of 2,3-dimethylbut-1-ene with a magnesium halide, such as magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the magnesium compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with oxygen or moisture.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,3-dimethylbut-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Red
Comparison with Similar Compounds
Research Findings and Key Observations
Carbocation Formation : Reactions involving the target compound may produce carbocations prone to rearrangements (e.g., hydride shifts), as seen in similar alkenes reacting with HI .
Ozonolysis Behavior: Ozonolysis of 2,3-dimethylbut-1-ene yields methanal and 3-methylbutan-2-one, indicating the double bond’s position and substituent effects .
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